molecular formula C16H13NO5 B10811303 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid

Cat. No.: B10811303
M. Wt: 299.28 g/mol
InChI Key: FDWSOYRVFPUKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dihydrobenzo[b][1,4]dioxin ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a dihydrobenzo[b][1,4]dioxin ring. This structure imparts distinct chemical and biological properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSOYRVFPUKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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